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Compound of Interest

Compound Name:
1-(1-Aminoethyl)piperazine-2,5-

dione

Cat. No.: B115900 Get Quote

Disclaimer: No direct toxicological data for 1-(1-Aminoethyl)piperazine-2,5-dione was

identified in the public domain. This guide provides a comparative assessment based on

available data for structurally related compounds, namely piperazine-2,5-dione derivatives and

1-(2-Aminoethyl)piperazine, to infer potential toxicological properties.

This document is intended for researchers, scientists, and drug development professionals to

provide a comparative overview of the toxicological profiles of compounds structurally related to

1-(1-Aminoethyl)piperazine-2,5-dione. The assessment is based on published experimental

data for various piperazine-2,5-dione derivatives and the closely related compound, 1-(2-

Aminoethyl)piperazine.

Comparative Analysis of Toxicological Data
The toxicological data for piperazine-2,5-dione derivatives and 1-(2-Aminoethyl)piperazine are

summarized below. These tables provide a comparative view of cytotoxicity, genotoxicity, and

acute oral toxicity.

Table 1: Cytotoxicity Data for Piperazine-2,5-dione Derivatives
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Compound Cell Line Assay Endpoint Result

Gliocladride A HL-60 MTT IC50 11.60 µg/mL

Gliocladride A U937 MTT IC50 25.31 µg/mL

Gliocladride A T47D MTT IC50 52.83 µg/mL

Gliocladride B HL-60 MTT IC50 15.20 µg/mL

Gliocladride B U937 MTT IC50 33.45 µg/mL

Gliocladride B T47D MTT IC50 48.72 µg/mL

Deoxymyceliana

mide
U937 MTT IC50 0.785 µg/mL

Alaptide &

Derivatives (2-5)

THP-1, SW982,

Chondrocytes
Cell Viability -

No significant

cytotoxic effect

up to 20 µM and

30 µM

respectively.[1]

Table 2: Genotoxicity Data for Piperazine

Compound Test System Assay
Metabolic
Activation

Result

Piperazine

Mouse

lymphoma

L5178Y cells

Mammalian Cell

Gene Mutation

(OECD 476)

With Positive[2]

Piperazine Various In vitro assays -
Generally

negative[2]

Piperazinium

dihydrogen

phosphate

CD-1 Mice

In vivo

Micronucleus

Test

- Negative[2]

Table 3: Acute Oral Toxicity Data for Piperazine and 1-(2-Aminoethyl)piperazine
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Compound Species Guideline LD50
Signs of
Toxicity

Piperazine
Sprague Dawley

Rat

Comparable to

OECD 401

2600 mg/kg

bw[2]

Dyspnoea,

apathy, abnormal

position,

staggering,

tremor, scrubby

coat, lacrimation,

yellow-coloured

urine, poor

general

condition.[2]

1-(2-

Aminoethyl)piper

azine

Rat - 2140 mg/kg[3] -

Experimental Protocols
A summary of the methodologies for the key toxicological assays is provided below.

2.1. Cytotoxicity Assay (MTT)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes

in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of

formazan, which is proportional to the number of living cells, is determined by measuring the

absorbance at a specific wavelength (typically 570 nm) after solubilization.

2.2. In Vitro Mammalian Cell Gene Mutation Test (OECD 476)

This assay is used to detect gene mutations induced by chemical substances in cultured

mammalian cells. It often utilizes cell lines deficient in the hypoxanthine-guanine

phosphoribosyltransferase (HPRT) enzyme. Cells are exposed to the test substance with and

without metabolic activation. Mutations in the HPRT gene confer resistance to the cytotoxic
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effects of a purine analogue (e.g., 6-thioguanine). The mutant frequency is determined by

counting the number of resistant colonies.

2.3. In Vivo Micronucleus Test

The in vivo micronucleus test is used to detect the damage induced by a test substance to the

chromosomes or the mitotic apparatus of erythroblasts. Animals are exposed to the test

substance, and bone marrow or peripheral blood is collected. The frequency of micronucleated

polychromatic erythrocytes is then scored. An increase in the frequency of micronucleated cells

indicates clastogenic or aneugenic activity.

2.4. Acute Oral Toxicity (Based on OECD Guidelines)

Acute oral toxicity studies are conducted to determine the adverse effects that may occur within

a short time after oral administration of a single dose of a substance. Typically, rodents are

administered the test substance at various dose levels. Observations for signs of toxicity and

mortality are made for a defined period (e.g., 14 days). The LD50 (median lethal dose) is then

calculated.

Visualizations
Experimental Workflow for In Vitro Cytotoxicity Assessment
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Seed cells in 96-well plates

Treat cells with varying concentrations of test compound

Incubate for a specified period (e.g., 24, 48, 72h)

Add MTT solution to each well

Incubate for 2-4 hours

Add solubilization buffer to dissolve formazan crystals

Measure absorbance at ~570nm

Analyze data to determine cell viability and IC50

Report Results

Click to download full resolution via product page

Caption: Workflow for determining cytotoxicity using the MTT assay.
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Logical Relationship of Genotoxicity Testing Strategy

Test Compound

In Vitro Genotoxicity Assays

Bacterial Reverse Mutation Assay (Ames Test)
Detects point mutations

Mammalian Cell Gene Mutation Assay
Detects gene mutations

In Vitro Micronucleus Test
Detects chromosomal damage

Conclusion on Genotoxic Potential

If all negativeIn Vivo Genotoxicity Assays
(if in vitro is positive)

If positive If positive If positive

In Vivo Micronucleus Test

Click to download full resolution via product page

Caption: A typical tiered approach for assessing the genotoxic potential of a compound.

Discussion and Conclusion
The available data on piperazine-2,5-dione derivatives suggest a variable cytotoxic profile.

Some naturally occurring derivatives, such as those isolated from marine fungi, exhibit

moderate to potent cytotoxicity against cancer cell lines. In contrast, other synthetic derivatives

like alaptide and its analogues appear to have low cytotoxicity in the cell lines tested.[1] This
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suggests that the substituents on the piperazine-2,5-dione ring play a crucial role in

determining the cytotoxic potential.

Regarding genotoxicity, data on the parent piperazine molecule indicates a potential for

inducing gene mutations in mammalian cells in vitro, particularly with metabolic activation.[2]

However, other in vitro and in vivo studies on piperazine and its salt have returned negative

results, leading to the conclusion that piperazine itself is not mutagenic.[2] The genotoxic

potential of the piperazine-2,5-dione scaffold is not well-characterized in the public literature.

The acute oral toxicity of piperazine is considered low.[2] A structurally related compound to the

side chain of the target molecule, 1-(2-Aminoethyl)piperazine, also shows low to moderate

acute oral toxicity.

Inference for 1-(1-Aminoethyl)piperazine-2,5-dione:

Based on this comparative analysis, it is challenging to definitively predict the toxicological

profile of 1-(1-Aminoethyl)piperazine-2,5-dione without direct experimental data. However,

some inferences can be drawn:

Cytotoxicity: The cytotoxicity could be low, similar to the synthetic piperazine-2,5-dione

derivatives, but this would need to be confirmed experimentally, as the aminoethyl side chain

could influence this property.

Genotoxicity: Given the mixed results for the parent piperazine, a thorough in vitro

genotoxicity assessment (Ames test, in vitro micronucleus assay) would be necessary to

evaluate the mutagenic and clastogenic potential of 1-(1-Aminoethyl)piperazine-2,5-dione.

Acute Toxicity: The acute oral toxicity is likely to be low, in line with the data for piperazine

and 1-(2-Aminoethyl)piperazine.

Recommendation:

To obtain a comprehensive toxicological assessment of 1-(1-Aminoethyl)piperazine-2,5-
dione, it is imperative to conduct a battery of in vitro and in vivo toxicological studies. This

should include, at a minimum, assays for cytotoxicity against a panel of relevant cell lines, a

standard set of in vitro genotoxicity assays, and an acute oral toxicity study in a rodent model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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